
4-(3-Methylbutanesulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbutanesulfonyl)aniline is an organic compound with the molecular formula C11H17NO2S It is a derivative of aniline, where the aniline ring is substituted with a 3-methylbutanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutanesulfonyl)aniline typically involves the sulfonylation of aniline. One common method is the reaction of aniline with 3-methylbutanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
4-(3-Methylbutanesulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the specific reaction.
科学研究应用
4-(3-Methylbutanesulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-Methylbutanesulfonyl)aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl group can interact with amino acid residues in the enzyme, leading to inhibition of enzyme activity.
相似化合物的比较
Similar Compounds
Aniline: The parent compound, which lacks the sulfonyl group.
4-Methylsulfonylaniline: A similar compound with a methylsulfonyl group instead of a 3-methylbutanesulfonyl group.
4-(Butanesulfonyl)aniline: Another similar compound with a butanesulfonyl group.
Uniqueness
4-(3-Methylbutanesulfonyl)aniline is unique due to the presence of the 3-methylbutanesulfonyl group, which can impart different chemical and physical properties compared to other sulfonyl-substituted anilines. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC 名称 |
4-(3-methylbutylsulfonyl)aniline |
InChI |
InChI=1S/C11H17NO2S/c1-9(2)7-8-15(13,14)11-5-3-10(12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 |
InChI 键 |
JQJVGSXHBSTCRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCS(=O)(=O)C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
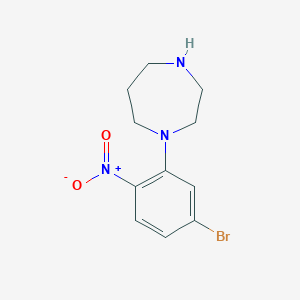
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)

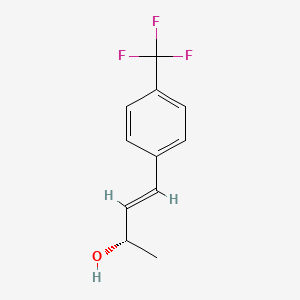
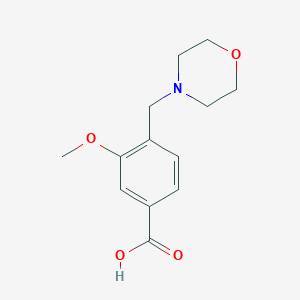
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
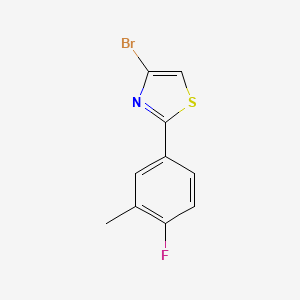
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
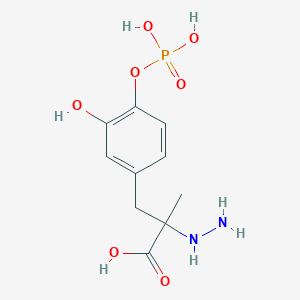
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
